molecular formula C15H20N2O B5298073 (4-ALLYLPIPERAZINO)(4-METHYLPHENYL)METHANONE

(4-ALLYLPIPERAZINO)(4-METHYLPHENYL)METHANONE

Cat. No.: B5298073
M. Wt: 244.33 g/mol
InChI Key: ZIXDQOXONXHMTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-ALLYLPIPERAZINO)(4-METHYLPHENYL)METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ALLYLPIPERAZINO)(4-METHYLPHENYL)METHANONE typically involves the reaction of 4-allylpiperazine with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography to obtain a pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) can be used to achieve high purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(4-ALLYLPIPERAZINO)(4-METHYLPHENYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-ALLYLPIPERAZINO)(4-METHYLPHENYL)METHANONE involves its interaction with specific molecular targets in the body. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate the function of receptors by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (4-METHYLPIPERAZINO)(4-METHYLPHENYL)METHANONE
  • (4-ALLYLPIPERAZINO)(4-PROPYLPHENYL)METHANONE
  • (4-METHYLPIPERAZINO)(4-METHOXYPHENYL)METHANONE

Uniqueness

(4-ALLYLPIPERAZINO)(4-METHYLPHENYL)METHANONE is unique due to the presence of both an allyl group and a piperazine ring, which confer distinct chemical reactivity and biological activity. The allyl group allows for additional functionalization through oxidation or substitution reactions, while the piperazine ring provides a versatile scaffold for interaction with biological targets .

Properties

IUPAC Name

(4-methylphenyl)-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-3-8-16-9-11-17(12-10-16)15(18)14-6-4-13(2)5-7-14/h3-7H,1,8-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXDQOXONXHMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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